molecular formula C16H12O5 B3028385 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone CAS No. 19852-76-7

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone

Cat. No. B3028385
CAS RN: 19852-76-7
M. Wt: 284.26 g/mol
InChI Key: VVVZBZBYGDTROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a derivative of anthraquinone, a class of naturally occurring and synthetic organic compounds used in various applications, including dyes, pigments, and pharmaceuticals. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related anthraquinone derivatives, which can be used to infer properties and synthesis strategies for the compound .

Synthesis Analysis

The synthesis of anthraquinone derivatives often involves multi-step reactions, starting from simpler quinones or aromatic compounds. For example, the synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone was achieved from p-benzoquinone through a five-step process, including a radical methylation as a key step . Similarly, derivatives of 1,4-dioxy-9,10-anthraquinone were synthesized and evaluated for antitumor activity, indicating the versatility of anthraquinone scaffolds for functionalization . These studies suggest that the synthesis of this compound would likely involve selective methoxylation and hydroxylation steps tailored to the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives can significantly influence their physical, chemical, and biological properties. X-ray crystallography has been used to determine the structures of various anthraquinone derivatives, revealing conformations and intermolecular interactions that are crucial for their function . For instance, the neutral molecules of certain derivatives adopt a saddle-like conformation, while their dication species become planar and aromatic . These structural insights are essential for understanding the behavior of this compound at the molecular level.

Chemical Reactions Analysis

Anthraquinone derivatives undergo a variety of chemical reactions, including redox processes, which are central to their electrochemical applications. For example, the electrochemistry of certain derivatives shows multiple redox waves, indicating the formation of various charged species . The reactivity of anthraquinone derivatives can also be influenced by the presence of substituents, as seen in the attempted synthesis of 9,10-dimethyl-2,6-anthraquinone, where water addition products were formed instead of the desired compound . These findings highlight the complex reactivity of anthraquinone derivatives, which would be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthraquinone derivatives are closely related to their molecular structure. For instance, the optical and electrochemical properties of anthraquinone imine-based dyes were studied, showing high molar extinction coefficients and multiple redox processes . These properties are important for applications in dye-sensitized solar cells. Similarly, the synthesis of 1,5-dihydroxy-9,10-anthraquinone involved a regiospecific Friedel-Crafts reaction, leading to a compound with potential biological activity . The synthesis and properties of these derivatives provide a foundation for understanding the behavior of this compound in various contexts.

Scientific Research Applications

Anticancer and Antifungal Properties

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, a type of anthraquinone, has shown promising results in anticancer and antifungal research. For instance, a study involving anthraquinones isolated from the roots of Prismatomeris malayana revealed some of these compounds, including this compound, demonstrated anticancer and antifungal activities (Tuntiwachwuttikul et al., 2008).

Mosquitocidal Activity

Research has also found applications of anthraquinones in biopesticide development. A study identified 1,3-dimethoxy-8-hydroxy-9,10-anthraquinone as lethal to Culex pipiens pallens larvae, suggesting its potential as a biopesticide for mosquito control (Ahn et al., 2013).

Applications in Dye-Sensitized Solar Cells

Anthraquinones, including derivatives like this compound, have been studied for their potential in dye-sensitized solar cells. Their electrochemical properties make them suitable candidates for such applications, offering opportunities in renewable energy technology (Prinzisky et al., 2016).

Antimicrobial Activity

Anthraquinones have demonstrated antimicrobial activity, with research identifying compounds like this compound exhibiting strong inhibitory activities against MRSA and other microbial strains (Wang et al., 2018).

Electromaterials for Molecular Electronics

The properties of anthraquinones have been harnessed in the field of molecular electronics. New derivatives of 9,10-anthraquinone, like this compound, have been synthesized and studied for their potential in electronic applications, showing promising results as redox-active switches (Seidel et al., 2013).

Future Directions

Anthraquinones, including 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, have potential in various therapeutic applications and could be used as core chemical templates to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising agents for various applications .

properties

IUPAC Name

2-hydroxy-1,3-dimethoxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-7-10-12(16(21-2)15(11)19)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZBZBYGDTROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Reactant of Route 2
Reactant of Route 2
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Reactant of Route 3
Reactant of Route 3
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Reactant of Route 5
Reactant of Route 5
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
Reactant of Route 6
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.